

Application Note: Quantification of Telacebec Ditosylate in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Telacebec ditosylate	
Cat. No.:	B610371	Get Quote

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Abstract

This application note provides a detailed protocol for the quantitative analysis of Telacebec (Q203) ditosylate in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in the development of Telacebec as a novel anti-tuberculosis agent. The described protocol offers a linear range of 5 to 5,000 ng/mL with a lower limit of quantitation (LLOQ) of 5.0 ng/mL, utilizing a small plasma sample volume of 25 μ L.

Introduction

Telacebec (formerly Q203) is a first-in-class imidazopyridine amide that targets the cytochrome bc1 complex (QcrB) of Mycobacterium tuberculosis, thereby inhibiting ATP synthesis. Its potent activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis makes it a promising candidate for new tuberculosis treatment regimens. To support its clinical development, a robust and reliable bioanalytical method for the quantification of Telacebec in human plasma is essential for characterizing its pharmacokinetic profile. This document outlines a validated LC-MS/MS method for this purpose.

ExperimentalMaterials and Reagents



- Telacebec ditosylate reference standard
- Telacebec-d8 (D8-Q203) internal standard (IS)
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)

Equipment

- Liquid Chromatograph: PerkinElmer Series 200 Micro Pump or equivalent[1]
- Mass Spectrometer: AB SCIEX API 4000 triple quadrupole mass spectrometer or equivalent[1]
- Analytical balance
- Calibrated pipettes
- · Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Preparation of Solutions

Stock Solutions (1 mg/mL):

- Prepare a 1 mg/mL stock solution of Telacebec in an appropriate solvent (e.g., DMSO or methanol).
- Prepare a 1 mg/mL stock solution of Telacebec-d8 (IS) in the same solvent.



Working Solutions:

- Prepare serial dilutions of the Telacebec stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
- Prepare a working solution of Telacebec-d8 in 50:50 acetonitrile:water at an appropriate concentration.

Calibration Standards and Quality Control Samples:

- Spike blank human plasma with the Telacebec working solutions to prepare calibration standards at concentrations of 5, 10, 50, 100, 500, 1000, 2500, and 5000 ng/mL.
- Prepare QC samples in blank human plasma at the following concentrations:
 - LLOQ: 5 ng/mL
 - Low QC (LQC): 15 ng/mL
 - Medium QC (MQC): 750 ng/mL
 - High QC (HQC): 4000 ng/mL

Sample Preparation

- To 25 μL of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution (Telacebec-d8).[1]
- Perform protein precipitation by adding a suitable volume of cold acetonitrile (e.g., 100 μL).
- Vortex mix the samples for approximately 1 minute.
- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions



Liquid Chromatography:

- LC System: PerkinElmer Series 200 Micro Pump[1]
- Column: A suitable C18 reversed-phase column.
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient: A suitable gradient to ensure separation of Telacebec from endogenous plasma components.
- Flow Rate: A flow rate appropriate for the column dimensions.
- Injection Volume: A consistent volume (e.g., 5-10 μL).

Mass Spectrometry:

- Mass Spectrometer: AB SCIEX API 4000[1]
- Ionization Source: Electrospray Ionization (ESI)[1]
- Polarity: Positive[1]
- Scan Mode: Multiple Reaction Monitoring (MRM)[1]
- MRM Transitions:
 - Telacebec: To be determined by direct infusion of the reference standard.
 - Telacebec-d8 (IS): To be determined by direct infusion of the internal standard.
- Key MS Parameters:
 - IonSpray Voltage: To be optimized
 - Temperature: To be optimized



- Declustering Potential (DP): To be optimized
- Collision Energy (CE): To be optimized
- Collision Cell Exit Potential (CXP): To be optimized

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The key validation parameters are summarized in the table below.

Parameter	Result	
Linearity		
Calibration Range	5 - 5,000 ng/mL[1][2]	
Correlation Coefficient (r²)	≥ 0.99	
Sensitivity		
Lower Limit of Quantitation (LLOQ)	5.0 ng/mL[1]	
Accuracy & Precision		
Intra-batch Accuracy (% Bias)	-2.7% to 11.2%	
Inter-batch Accuracy (% Bias)	-0.7% to 5.0%	
Intra-batch Precision (%CV)	≤ 8.82%	
Inter-batch Precision (%CV)	≤ 8.82%	
Recovery	Data not available	
Matrix Effect	Data not available	

Data Analysis

The concentration of Telacebec in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted



(e.g., 1/x²) linear regression. The concentrations of unknown samples are then interpolated from this calibration curve.

Visualizations



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References

- 1. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial PMC [pmc.ncbi.nlm.nih.gov]
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